molecular formula C13H8ClN3O2S B11094764 2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11094764
M. Wt: 305.74 g/mol
InChI Key: YISBZJSEJCIBRF-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzamide core substituted with a 2-chloro group and a 1,3,4-thiadiazole ring fused with a furan moiety. This unique structure imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the furan ring: The furan moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.

    Chlorination: The benzamide core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the furan-substituted thiadiazole under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan and thiadiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted derivatives.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of a furan ring and a thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H8ClN3O2S

Molecular Weight

305.74 g/mol

IUPAC Name

2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H8ClN3O2S/c14-9-5-2-1-4-8(9)11(18)15-13-17-16-12(20-13)10-6-3-7-19-10/h1-7H,(H,15,17,18)

InChI Key

YISBZJSEJCIBRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=CO3)Cl

Origin of Product

United States

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